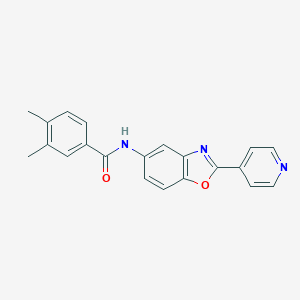![molecular formula C20H18N2O4 B278582 Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide, also known as FTOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOH is a synthetic compound that is synthesized through a multistep process. It has been found to have several biochemical and physiological effects, which make it a promising candidate for scientific research.
Applications De Recherche Scientifique
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has several potential scientific research applications due to its unique chemical properties. This compound is a potent inhibitor of the fat mass and obesity-associated protein (FTO), which is involved in the regulation of energy homeostasis and the development of obesity. This compound has been found to increase the thermogenic activity of brown adipose tissue, which could be beneficial in the treatment of obesity and related metabolic disorders. This compound has also been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Mécanisme D'action
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide exerts its effects through the inhibition of the FTO protein. FTO is involved in the demethylation of N6-methyladenosine (m6A) in RNA, which regulates the expression of several genes involved in energy metabolism and adipogenesis. This compound inhibits the demethylation activity of FTO, which leads to the upregulation of genes involved in thermogenesis and energy expenditure. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, which make it a promising candidate for scientific research. This compound has been found to increase the thermogenic activity of brown adipose tissue, which leads to increased energy expenditure and weight loss. This compound also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. This compound has been found to improve glucose tolerance and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide has several advantages for lab experiments. This compound is a potent inhibitor of the FTO protein, which makes it a useful tool for the study of energy metabolism and adipogenesis. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound is also relatively unstable and can degrade over time, which could affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide. One potential direction is the development of this compound analogs with improved solubility and stability. Another potential direction is the investigation of the effects of this compound on other metabolic pathways. This compound has been found to activate the AMPK pathway, but its effects on other pathways such as the mTOR pathway are not well understood. Finally, the potential therapeutic applications of this compound for the treatment of obesity, diabetes, and inflammatory diseases should be further explored.
Conclusion:
This compound is a promising compound for scientific research due to its unique chemical properties and potential applications in various fields. This compound is synthesized through a multistep process and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further investigation of this compound could lead to the development of new therapies for the treatment of obesity, diabetes, and inflammatory diseases.
Méthodes De Synthèse
Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide is synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of this compound involves the reaction of furan-2-carboxylic acid with 4-(2-m-tolyloxy-acetyl) amino phenyl amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces this compound, which is then purified through recrystallization.
Propriétés
Formule moléculaire |
C20H18N2O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-4-2-5-17(12-14)26-13-19(23)21-15-7-9-16(10-8-15)22-20(24)18-6-3-11-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
LFONODQAXAONKC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

